4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that features a piperazine ring substituted with an oxolane-2-carbonyl group and a pyridin-2-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared.
Substitution with Pyridin-2-yl Group: The piperazine core is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution.
Addition of Oxolane-2-carbonyl Group: Finally, the oxolane-2-carbonyl group is introduced through a reaction such as acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridine moiety.
Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the piperazine and pyridine moieties, which are common in many drugs.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, it might find applications in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine ring could interact with neurotransmitter receptors, while the pyridine moiety might bind to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxolane-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- 4-(Oxolane-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
- 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-3-one
Uniqueness
The specific substitution pattern of 4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one might confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from its analogs.
Biological Activity
4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, with the CAS number 2309522-05-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer potential and other therapeutic applications.
The molecular formula of this compound is C14H17N3O3 with a molecular weight of 275.30 g/mol. Its structural characteristics include a piperazine ring and a pyridine moiety, which are commonly associated with various pharmacological activities.
Property | Value |
---|---|
CAS Number | 2309522-05-0 |
Molecular Formula | C14H17N3O3 |
Molecular Weight | 275.30 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The incorporation of the oxolane and pyridine functionalities is crucial for enhancing biological activity. Research has demonstrated various synthetic pathways that yield high purity and yield of the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperazine rings. For example, derivatives similar to this compound have shown promising results in vitro against various cancer cell lines. In particular, compounds with similar structural motifs were tested against breast cancer cell lines (e.g., 4T1), demonstrating dose-dependent cytotoxicity .
Case Study:
A study evaluated the cytotoxic effects of piperazine-linked derivatives on breast cancer cells, reporting an IC50 value as low as 20 µM for certain derivatives, indicating significant antiproliferative effects . The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial properties. The presence of the oxolane moiety is thought to enhance membrane permeability, facilitating cellular uptake and increasing bioactivity .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest that derivatives exhibit favorable ADME characteristics, which are crucial for their development as therapeutic agents . Toxicological assessments indicate that some derivatives maintain low toxicity levels even at higher concentrations, making them suitable candidates for further development.
Properties
IUPAC Name |
4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZDAQNKUJLZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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